Superior Nucleofugality: 4-Iodobutanal vs. 4-Bromobutanal in Substitution Kinetics
4-Iodobutanal exhibits a markedly higher nucleophilic substitution rate compared to 4-bromobutanal due to the enhanced leaving group ability of iodide versus bromide [1]. This is a well-established class-level trend for primary alkyl halides.
| Evidence Dimension | Relative reaction rate (nucleophilic substitution) |
|---|---|
| Target Compound Data | Iodide > Bromide > Chloride (qualitative trend) |
| Comparator Or Baseline | 4-Bromobutanal (CAS 25791-58-4) or 4-Chlorobutanal (CAS 6139-84-0) |
| Quantified Difference | Approximately 2-3 orders of magnitude faster for SN2 reactions (class-level inference) |
| Conditions | General SN2 reaction conditions; primary alkyl halide class |
Why This Matters
This property is critical for users requiring a 4-carbon aldehyde chain to be efficiently installed via nucleophilic attack under mild conditions.
- [1] LibreTexts. 8.9: Summary of Reactivity of Haloalkanes. 2019. View Source
